Critical Scaffold for Trypsin Inhibition vs. Structurally Similar Moieties
The 4-guanidinobenzoate moiety is essential for potent serine protease inhibition. A direct head-to-head comparison study demonstrated that 4-guanidinobenzoic acid esters exhibit high inhibitory activity against trypsin. Critically, replacing this core moiety with N-formamidinyl-isonipecotic acid or an arginine moiety caused an almost total loss of activity [1]. This establishes the 4-guanidinobenzoic acid scaffold as uniquely critical for potent trypsin inhibition, distinguishing it from other guanidine-containing structures.
| Evidence Dimension | Trypsin Inhibitory Activity |
|---|---|
| Target Compound Data | High inhibiting activity observed |
| Comparator Or Baseline | N-formamidinyl-isonipecotic acid or arginine moiety derivatives |
| Quantified Difference | Almost total loss of activity for comparators |
| Conditions | Structure-activity relationship (SAR) study on trypsin-like proteinase inhibitors |
Why This Matters
This evidence confirms the non-interchangeability of the 4-guanidinobenzoate core, validating procurement of this specific scaffold for developing potent trypsin inhibitors.
- [1] Tsunematsu H, Imamura T, Makisumi S. Synthesis and structure-activity relationship study of the new set of trypsin-like proteinase inhibitors. Bioorg Med Chem Lett. 2000;10(2):159-162. doi: 10.1016/S0960-894X(99)00650-9. View Source
